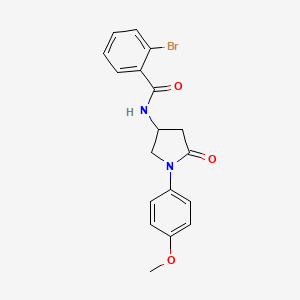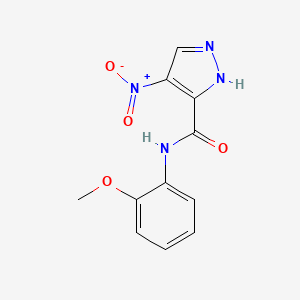![molecular formula C15H15NO2 B2555374 4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine CAS No. 2411274-95-6](/img/structure/B2555374.png)
4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine, also known as Moxifloxacin, is a synthetic antibiotic that belongs to the fluoroquinolone class of antibiotics. It is used to treat a wide range of bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections. Moxifloxacin works by inhibiting the bacterial DNA gyrase and topoisomerase IV enzymes, which are necessary for bacterial DNA replication and cell division.
Scientific Research Applications
Medicinal Chemistry Applications
Cognitive Enhancement and Anxiolytic Activity
One study highlights the positive effects of a related compound, 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), in rodent and primate models for cognitive enhancement and anxiolytic activity. This compound, belonging to the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, shows promise for treatment of cognitive disorders due to its biological activities and favorable oral bioavailability (Lin et al., 1997).
Environmental Science Applications
Degradation of Organic Compounds
Research into the sonochemical degradation of 3-Methylpyridine (3MP), a toxic and hazardous organic compound, has shown that ultrasound in combination with various oxidants can significantly enhance removal efficiency. This novel treatment strategy indicates potential for environmental remediation applications (Daware & Gogate, 2020).
Material Science Applications
Polyimides Derived from Pyridine-Bridged Aromatic Dianhydride
A study on the synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines showcases the development of materials with good thermal stability, mechanical properties, and solubility in aprotic amide solvents and cresols. These polyimides have potential applications in high-performance materials (Wang et al., 2006).
properties
IUPAC Name |
4-methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-6-7-16-8-15(11)12-2-4-13(5-3-12)17-9-14-10-18-14/h2-8,14H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDOLWRTEPBSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=C(C=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-benzo[d]imidazol-5-yl)(3-(4-chlorophenyl)azepan-1-yl)methanone](/img/structure/B2555291.png)
![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2555292.png)
![N-(2-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2555293.png)
![3-(3-Chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2555294.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2555295.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B2555296.png)


![N-(2-furylmethyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2555303.png)

![2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2555309.png)


